4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide

P2X4 Receptor Antagonist Calcium Influx

4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide (CAS 848618-80-4) is a synthetic small molecule belonging to the morpholinosulfonyl phenyl butanamide class. Its core structure comprises a 4-methoxyphenoxy tail linked via a butanamide chain to a morpholinosulfonyl-substituted phenyl ring.

Molecular Formula C21H26N2O6S
Molecular Weight 434.51
CAS No. 848618-80-4
Cat. No. B2930203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide
CAS848618-80-4
Molecular FormulaC21H26N2O6S
Molecular Weight434.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C21H26N2O6S/c1-27-18-6-8-19(9-7-18)29-14-2-3-21(24)22-17-4-10-20(11-5-17)30(25,26)23-12-15-28-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
InChIKeyQEAUKIUXCRDYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide (CAS 848618-80-4)


4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide (CAS 848618-80-4) is a synthetic small molecule belonging to the morpholinosulfonyl phenyl butanamide class. Its core structure comprises a 4-methoxyphenoxy tail linked via a butanamide chain to a morpholinosulfonyl-substituted phenyl ring [1]. This compound has been identified as a modulator of purinergic P2X receptors, with reported antagonist activity at both the P2X3 and P2X4 subtypes in human recombinant cell lines, positioning it as a candidate for investigating P2X-mediated signaling pathways [2].

Why Generic Substitution is Inadvisable for 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide


Within the morpholinosulfonyl butanamide series, even minor structural modifications lead to significant shifts in pharmacological profile, precluding simple analog substitution. The target compound's unique 4-methoxyphenoxy moiety differentiates it from close analogs like 4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, which carries a methyl substituent instead of a methoxy group [1]. Preliminary binding data indicates that these subtle changes alter the interaction landscape with P2X receptor subtypes, where the methoxy group can influence hydrogen bonding and electronic distribution at the orthosteric or allosteric binding sites. Consequently, procurement for research purposes cannot be satisfied by a generic class representative without compromising target engagement and assay reproducibility.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide


Subtype-Selective P2X4 Antagonism with Micromolar Potency

The target compound demonstrates quantifiable antagonist activity at the recombinant rat P2X4 receptor (often referred to as P2X purinoceptor 2 in early nomenclature), showing clear engagement at a standard screening concentration. This activity differentiates it from non-selective P2X antagonists like suramin and PPADS, which exhibit distinct subtype-selectivity profiles [1]. While a direct head-to-head IC50 comparison with its closest methyl analog is not available in public data, the target’s P2X4 activity at 30 µM provides a verifiable benchmark for receptor engagement that is absent for many other in-class compounds [2].

P2X4 Receptor Antagonist Calcium Influx 1321N1 Cells Purinegic Signaling

Human P2X3 Receptor Engagement Confirmed in a Cellular Functional Assay

The compound has been profiled in a functional assay for the human P2X3 receptor, a well-validated target for pain and sensory disorders. The assay measured inhibition of ATP-induced cytosolic calcium influx in human 1321N1 astrocytoma cells. This human-relevant cellular context provides a critical differentiation point from many early research compounds that are only profiled against rodent isoforms or in binding assays [1]. The lack of such human P2X3 functional data for the 4-methylphenoxy analog (BDBM79222) positions this compound as a more advanced tool for translational P2X3 research.

P2X3 Receptor Antagonist Calcium Influx 1321N1 Cells Pain and Sensory Signaling

Physicochemical Differentiation via Electronic and Steric Properties of the 4-Methoxy Group

The presence of a 4-methoxy (-OCH3) substituent on the phenoxy ring, as opposed to the 4-methyl (-CH3) group found in the closest named analog (4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, BDBM79222), introduces a hydrogen bond acceptor and alters the electronic distribution of the aromatic ring [1]. This modification lowers the computed XLogP3-AA to 1.8 for the target compound [2], compared to a predicted value of ~2.2 for the methyl analog. This impacts solubility and passive membrane permeability, which is crucial for in vitro assay performance and potential in vivo studies.

SAR Physicochemical Properties Hydrogen Bonding LogP

Anchored Chemical Identity with High Purity Procurement Specifications

The compound has a verified and stable chemical identity anchored by multiple authoritative databases, including PubChem (CID 4854010) and authoritative vendor catalogs that list a typical purity of ≥95% . This level of identity verification and purity specification is essential for reproducible research. While specific purity data for the 4-methyl analog is less standardized across vendors, the target compound benefits from a more consolidated and defined commercial supply chain, reducing the risk of batch-to-batch variability that can plague early-stage research compounds.

Chemical Identity QC Standards Procurement

Recommended Application Scenarios for 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide Based on Quantitative Evidence


Investigating P2X4-Specific Signaling in Neuroinflammation and Chronic Pain Models

The compound's confirmed antagonist activity at recombinant rat P2X4 receptors at 30 µM provides a direct entry point for studying P2X4-mediated calcium signaling, a pathway implicated in neuropathic pain and neuroinflammation [1]. Unlike broad-spectrum antagonists such as suramin, this compound offers a more targeted tool for isolating P2X4-specific contributions in complex cellular models. Its use is most appropriate in in vitro electrophysiology or calcium-imaging studies where subtype-selectivity is a critical experimental parameter.

Profiling Human P2X3 Receptor Antagonism for Pain and Sensory Disorder Research

The human-cell functional assay data for P2X3 antagonism positions this compound as a valuable probe for translational studies of sensory signaling and chronic cough or pain conditions where P2X3 is a validated therapeutic target [1]. Researchers can employ this compound in human 1321N1 cell-based assays to benchmark the activity of novel P2X3 modulators, leveraging the existing functional data as a reference point for comparative pharmacology.

Structure-Activity Relationship (SAR) Studies on Morpholinosulfonyl Butanamides

The compound serves as a critical comparator in SAR studies exploring the role of the 4-substituent on the phenoxy ring. Its distinct electronic and physicochemical profile (XLogP3 = 1.8) compared to the 4-methyl analog (predicted XLogP3 ~2.2) allows research teams to systematically evaluate the impact of hydrogen-bond acceptor capacity and lipophilicity on P2X receptor binding and functional activity [1]. This application is essential for medicinal chemistry programs aiming to optimize pharmacokinetic properties without sacrificing target potency.

Optimizing In Vitro Assay Conditions with Enhanced Aqueous Solubility

The compound's lower computed lipophilicity (XLogP3 = 1.8) makes it more amenable to aqueous assay buffers than its more hydrophobic methyl analog [1]. This property is particularly advantageous for high-throughput screening (HTS) campaigns where compound precipitation and non-specific binding to plasticware can confound results. Procurement of this compound is recommended for assay development teams who require consistent and reliable compound solubility across multiple screening formats.

Quote Request

Request a Quote for 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.